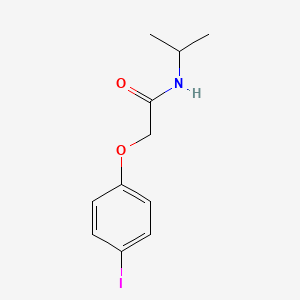
1-(4-Methoxyphenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
描述
This compound is a derivative of pyrazolone, a class of compounds that have a 5-membered ring structure with two nitrogen atoms. It has a methoxyphenyl group attached to the 1-position and a propyl group attached to the 3-position .
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its formula. It contains a pyrazolone ring, which is a 5-membered ring with two nitrogen atoms. Attached to this ring at the 1-position is a 4-methoxyphenyl group and at the 3-position is a propyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Based on its structure, we can predict that this compound is likely to be a solid at room temperature, and it is probably soluble in common organic solvents .科学研究应用
Synthesis of Heterocycles
The compound is used in the synthesis of heterocycles . Heterocycles containing nitrogen are versatile in synthetic chemistry and have a wide range of prospective medicinal applications . The synthetic procedures of 1,2,3-triazoles through click chemistry are simple and high yielding to produce many substituted derivatives .
Antibacterial Properties
Derivatives of the compound have been explored for their antibacterial properties. For instance, antibacterial non-woven nanofibers of curcumin acrylate oligomers were synthesized, showing potential as a wound dressing material for tissue regeneration due to their antibacterial and porous nature.
Biological Activity
Corrosion Inhibition
Derivatives of the compound have been studied for their effectiveness as corrosion inhibitors. For example, specific acrylamide derivatives were shown to be effective in inhibiting corrosion of copper in nitric acid solutions.
Liquid Crystal Applications
The compound is used in the synthesis of liquid crystalline polymers. These polymers display mesophase behavior, which is dependent on the chemical nature of the polyacrylates, indicating potential for application in displays and optical devices.
Photocrosslinking Properties
Acrylate and methacrylate monomers containing this compound have been studied for their photocrosslinking properties. These studies are significant for the development of photoresists and other materials that require controlled exposure to light.
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-(4-methoxyphenyl)-5-propyl-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-4-10-9-13(16)15(14-10)11-5-7-12(17-2)8-6-11/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNYQGDWABKNHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=O)C1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701195825 | |
| Record name | 2,4-Dihydro-2-(4-methoxyphenyl)-5-propyl-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701195825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one | |
CAS RN |
118031-69-9 | |
| Record name | 2,4-Dihydro-2-(4-methoxyphenyl)-5-propyl-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118031-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydro-2-(4-methoxyphenyl)-5-propyl-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701195825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

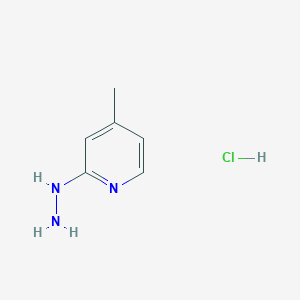


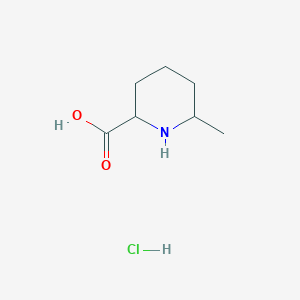

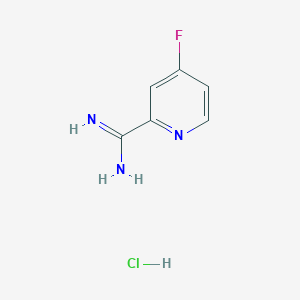
![{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B3087998.png)



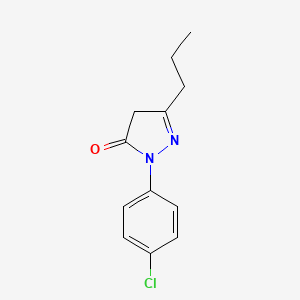

![2-{[2-(4-Methylbenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B3088046.png)
